(3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol
Overview
Description
(3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol is a chiral compound with the molecular formula C5H11NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a pyrrolidinone derivative, using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. This approach is scalable and provides a cost-effective means of producing the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of (3S,5R)-5-(Carboxymethyl)pyrrolidin-3-ol.
Reduction: Formation of various reduced derivatives depending on the specific conditions.
Substitution: Formation of substituted pyrrolidine derivatives with different functional groups.
Scientific Research Applications
(3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol
- (2R,4S)-4-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- (2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
(3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The presence of the hydroxymethyl group at the 5-position and the hydroxyl group at the 3-position in the (3S,5R) configuration provides distinct properties compared to its stereoisomers and other similar compounds .
Properties
IUPAC Name |
(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-3-4-1-5(8)2-6-4/h4-8H,1-3H2/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALDMMCNNFPJSI-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@H]1CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654815 | |
Record name | (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
825644-11-9 | |
Record name | (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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